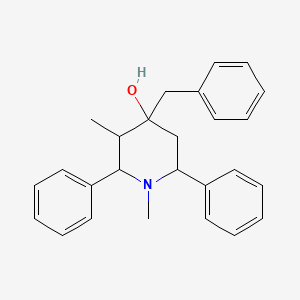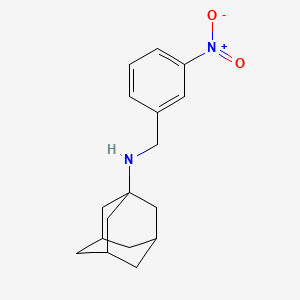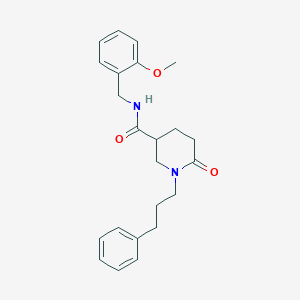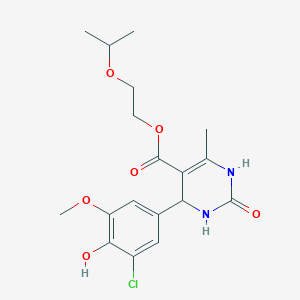![molecular formula C22H22N2O3S B5062136 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 has been shown to have potent anticancer activity and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. Acetylated histones are associated with an open chromatin structure, which allows for the activation of tumor suppressor genes and the repression of oncogenes. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide also inhibits the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90) and hypoxia-inducible factor 1-alpha (HIF-1α).
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide can also modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has several advantages as a research tool, including its potent anticancer activity and specificity for HDAC enzymes. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers need to carefully consider the appropriate concentration and exposure time when using 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide in their experiments.
Direcciones Futuras
There are several future directions for the research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, including the evaluation of its potential therapeutic applications in combination with other drugs or therapies. The compound could also be used as a research tool to study the role of HDAC enzymes in various diseases, including neurodegenerative disorders and inflammatory diseases. Researchers could also explore the development of new analogs of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide with improved pharmacological properties and efficacy.
Conclusion:
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a promising compound with potent anticancer activity and potential therapeutic applications in various diseases. The compound works by inhibiting the activity of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has several advantages as a research tool, but researchers need to carefully consider its limitations and potential toxicity. There are several future directions for the research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, including the evaluation of its potential therapeutic applications in combination with other drugs or therapies and the development of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenylethyl)benzamide to form 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide. The compound is then purified using various chromatographic techniques to obtain the final product. The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to have potent anticancer activity against various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-14-21(15-9-16)28(26,27)24-20-12-10-19(11-13-20)22(25)23-17(2)18-6-4-3-5-7-18/h3-15,17,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUOOPEZBAGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)

![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)

![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)


![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)